molecular formula C20H18ClN3O3 B11393022 N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393022
M. Wt: 383.8 g/mol
InChI Key: BQERUQGXEUXXFD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chloro, methyl, ethoxy, and carboxamide groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of substituents: The chloro, methyl, and ethoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties may make it useful in various industrial processes, such as catalysis or materials science.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-N-[(E)-(4-ethoxyphenyl)methylidene]amine
  • 3-chloro-N-[(E)-(4-ethoxyphenyl)methylidene]-2-methylaniline

Uniqueness

N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyridazine ring

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H18ClN3O3/c1-3-27-15-9-7-14(8-10-15)24-12-11-18(25)19(23-24)20(26)22-17-6-4-5-16(21)13(17)2/h4-12H,3H2,1-2H3,(H,22,26)

InChI Key

BQERUQGXEUXXFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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